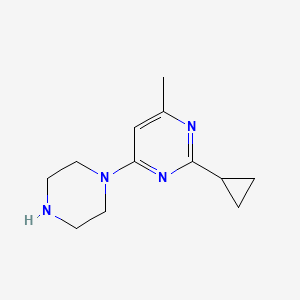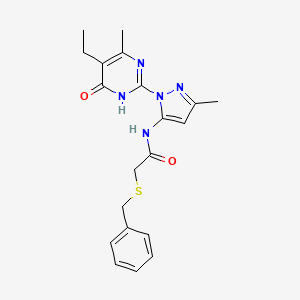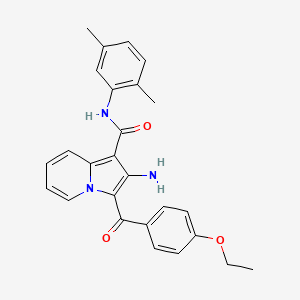
2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium; tetrafluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium; tetrafluoroboranuide, commonly known as DPP+, is an organic compound that has been extensively studied for its potential applications in scientific research. DPP+ is a cationic dye that is commonly used in biological and medical research as a fluorescent probe for imaging and detecting biological molecules.
Wissenschaftliche Forschungsanwendungen
DPP+ has been widely studied for its potential applications in scientific research. One of the most common uses of DPP+ is as a fluorescent probe for imaging and detecting biological molecules. DPP+ has been used to detect and image DNA, RNA, proteins, and other biomolecules in living cells and tissues. DPP+ has also been used as a sensor for detecting changes in pH, metal ions, and other environmental factors in biological systems.
Wirkmechanismus
The mechanism of action of DPP+ involves the interaction of the cationic dye with biological molecules such as DNA, RNA, and proteins. DPP+ binds to these molecules through electrostatic interactions and forms a complex that emits a fluorescent signal when excited with light. The fluorescent signal can be detected and imaged using a fluorescence microscope or other imaging techniques.
Biochemical and Physiological Effects:
DPP+ has been shown to have minimal biochemical and physiological effects on living cells and tissues. Studies have shown that DPP+ does not significantly affect cell viability, proliferation, or differentiation. DPP+ has also been shown to have minimal toxicity in animal models, making it a safe and effective tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPP+ is its high sensitivity and specificity for detecting biological molecules. DPP+ is also highly soluble in polar solvents, making it easy to use in a variety of experimental settings. However, DPP+ has some limitations, including its relatively high cost and the need for specialized equipment for imaging and detecting the fluorescent signal.
Zukünftige Richtungen
There are many potential future directions for DPP+ in scientific research. One area of interest is the development of new fluorescent probes based on DPP+ that can detect specific biomolecules or environmental factors in biological systems. Another area of interest is the use of DPP+ in drug discovery and development, as it can be used to screen large libraries of compounds for potential therapeutic agents. Additionally, DPP+ may have applications in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.
Synthesemethoden
The synthesis of DPP+ involves the reaction of 2,4-diphenylpyridine with benzyl bromide in the presence of a strong base, followed by the addition of tetrafluoroboric acid. The resulting product is a yellow crystalline solid that is highly soluble in polar solvents such as water and ethanol.
Eigenschaften
IUPAC Name |
2,4-diphenyl-1-(2-phenylethyl)pyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N.BF4/c1-4-10-21(11-5-1)16-18-26-19-17-24(22-12-6-2-7-13-22)20-25(26)23-14-8-3-9-15-23;2-1(3,4)5/h1-15,17,19-20H,16,18H2;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJBTFWLQBRUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)CC[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3006323.png)
![N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3006324.png)
![tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3006326.png)
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006329.png)
![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/no-structure.png)

![[3-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006334.png)
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3006337.png)
![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)


